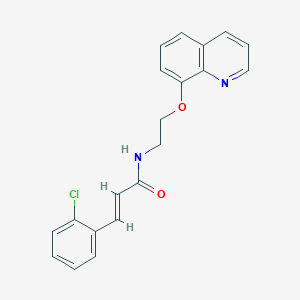![molecular formula C9H13NO2S B2404395 2-[(Oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2195877-69-9](/img/structure/B2404395.png)
2-[(Oxan-4-yl)methoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as oxathiazole and is a heterocyclic organic molecule that contains both oxygen and sulfur atoms in its structure. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-[(Oxan-4-yl)methoxy]-1,3-thiazole involves the reaction of 2-bromo-1,3-thiazole with 4-hydroxytetrahydrofuran in the presence of a base to form the desired product.
Starting Materials
2-bromo-1,3-thiazole, 4-hydroxytetrahydrofuran, Base (e.g. potassium carbonate)
Reaction
Add 2-bromo-1,3-thiazole to a reaction flask, Add 4-hydroxytetrahydrofuran to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the desired product
Mécanisme D'action
The mechanism of action of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a natural process of programmed cell death. It is believed that the compound interacts with specific proteins in the cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[(Oxan-4-yl)methoxy]-1,3-thiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antibacterial properties by inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
Orientations Futures
There are several future directions for the research of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole. One of the significant areas of research is in the development of new drug candidates for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a synthetic compound that has shown potential in various scientific research applications. Its ease of synthesis and potential as a drug candidate make it an exciting area of research for the future. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Applications De Recherche Scientifique
2-[(Oxan-4-yl)methoxy]-1,3-thiazole has various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2-(oxan-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-11-5-2-8(1)7-12-9-10-3-6-13-9/h3,6,8H,1-2,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLNWZXYSUJLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxan-4-yl)methoxy]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)

![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)
![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)



![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)